1-Cyclopropoxy-2-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

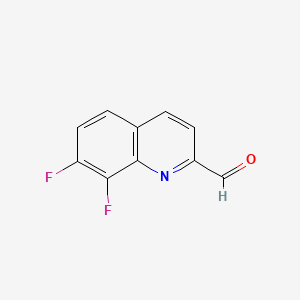

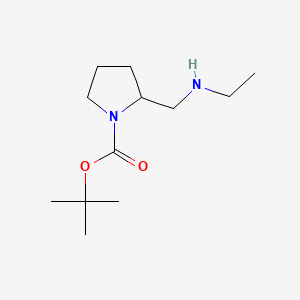

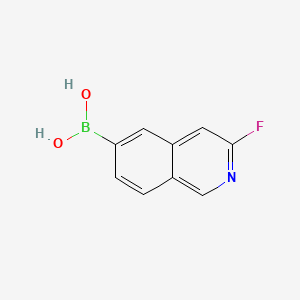

“1-Cyclopropoxy-2-iodobenzene” is a chemical compound with the molecular formula C9H9IO . It has a molecular weight of 260.07 g/mol . The IUPAC name for this compound is 1-cyclopropyloxy-2-iodobenzene .

Molecular Structure Analysis

The InChI code for “1-Cyclopropoxy-2-iodobenzene” is 1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 . The canonical SMILES representation is C1CC1OC2=CC=CC=C2I .

Physical And Chemical Properties Analysis

“1-Cyclopropoxy-2-iodobenzene” has a molecular weight of 260.07 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 259.96981 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 11 .

Aplicaciones Científicas De Investigación

Ring-Opening Dichlorination

Donor-acceptor cyclopropanes, potentially related to the cyclopropoxy group in 1-Cyclopropoxy-2-iodobenzene, react with iodobenzene dichloride to afford ring-opened products. This reaction demonstrates the utility of iodobenzene derivatives in introducing halogen atoms adjacent to donor and acceptor groups, which could be relevant for derivatives of 1-Cyclopropoxy-2-iodobenzene (Garve et al., 2014).

Novel Cycloadditions

Iodobenzene compounds have been used to mediate [3+2] cycloaddition reactions under mild conditions. This method could potentially be applied to synthesize complex cyclic structures from 1-Cyclopropoxy-2-iodobenzene derivatives, showcasing the compound's potential in constructing novel organic frameworks (Le‐Ping Liu et al., 2007).

Oxidative Cyclization for Cyclopropane Synthesis

Iodobenzene-catalyzed reactions have been developed for oxidative cyclization, leading to the synthesis of highly functionalized cyclopropanes. This application illustrates the role of iodobenzene derivatives in facilitating cyclization reactions, potentially relevant to modifications of 1-Cyclopropoxy-2-iodobenzene (Yang Li et al., 2020).

Intramolecular Cyclopropanation

The utility of iodobenzene derivatives in intramolecular cyclopropanation reactions to obtain spirocyclopropylpyrazolones suggests potential applications for 1-Cyclopropoxy-2-iodobenzene in synthesizing spirocyclic compounds. These methodologies could be adapted for the synthesis of complex organic molecules with cyclopropoxy groups (P. Mukherjee & Asish R. Das, 2017).

Propiedades

IUPAC Name |

1-cyclopropyloxy-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTCTUAQNPBNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropoxy-2-iodobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)